3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine
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Overview
Description
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . It is also known by its IUPAC name, 3-(4-(methylthio)phenyl)tetrahydrofuran-3-amine . This compound is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to a phenyl group substituted with a methylsulfanyl group.
Preparation Methods
The synthesis of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and tetrahydrofuran.
Synthetic Route: The key steps involve the formation of the oxolane ring and the introduction of the amine group. This can be achieved through a series of reactions including nucleophilic substitution, cyclization, and reductive amination.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in the treatment of diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine can be compared with other similar compounds, such as:
3-[4-(Methylsulfanyl)phenyl]oxolan-2-amine: Similar structure but with the amine group at a different position on the oxolane ring.
3-[4-(Methylsulfanyl)phenyl]oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-[4-(Methylsulfanyl)phenyl]oxolan-3-thiol: Similar structure but with a thiol group instead of an amine group.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNADLIXXWLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCOC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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